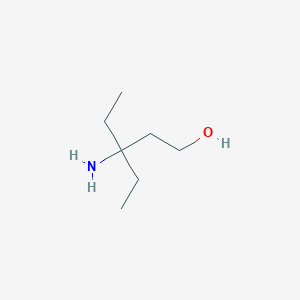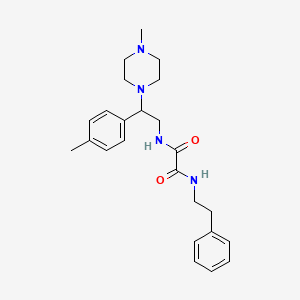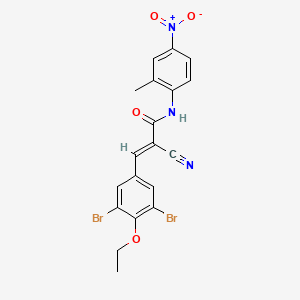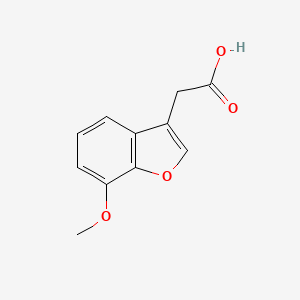
2-(7-Methoxy-1-benzofuran-3-yl)acetic acid
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
- Synthesis Techniques : A study by Lichitsky et al. (2022) describes a one-step synthesis approach for a compound similar to 2-(7-Methoxy-1-benzofuran-3-yl)acetic acid, utilizing multicomponent reactions, highlighting the compound's potential in synthetic organic chemistry (Lichitsky, Komogortsev, & Melekhina, 2022).
- Crystal Structure : Research by Gowda et al. (2015) provides insights into the crystal structure of 2-(5-methoxy-1-benzofuran-3-yl)acetic acid, which is structurally similar to the compound , offering valuable data for material science and crystallography (Gowda, Gowda, Reddy, & Basanagouda, 2015).
Biological Activity and Chemical Properties
- Heterocyclic Synthesis : Patankar et al. (2000) discuss using 2-Carboxy-7-methoxy benzofuran-3-acetic acid for synthesizing various heterocycles, indicating its utility in developing compounds with potential biological activities (Patankar, Athalye, Verma, & Dalvi, 2000).
- Cytotoxic Activity : A study on benzofurans by Li et al. (2005) reveals that certain benzofuran derivatives exhibit cytotoxicity against breast cancer cell lines, suggesting possible applications in cancer research (Li, Li, Qi, Gao, & Zhang, 2005).
- Photophysical Studies : Maridevarmath et al. (2019) conducted studies on benzofuran-3-acetic acid hydrazide derivatives, exploring their photophysical properties, which could be relevant for the development of fluorescent probes and luminescence materials (Maridevarmath, Naik, Negalurmath, Basanagouda, & Malimath, 2019).
Chemical Reactions and Derivatives
- Formation of Polycyclic Compounds : Patankar et al. (2008) utilized 2-Carboxy-6-methoxybenzofuran-3-acetic acid anhydride for synthesizing novel polycyclic heteroaromatic compounds, showcasing the compound's potential in creating complex molecular structures (Patankar, Khombare, Khanwelkar, & Shet, 2008).
- Reactivity with Lead(IV) Acetate : Kurosawa et al. (1980) researched the reactions of 7-methoxy-2-phenyl-2H-1-benzopyran, a structurally related compound, with lead(IV) acetate, indicating potential avenues in organic synthesis (Kurosawa, Yamaguchi, Nagata, & Ohki, 1980).
Direcciones Futuras
Benzofuran compounds, including “2-(7-Methoxy-1-benzofuran-3-yl)acetic acid”, have attracted the attention of chemical and pharmaceutical researchers worldwide due to their strong biological activities and potential applications in many aspects . For example, the recently discovered novel macrocyclic benzofuran compound has anti-hepatitis C virus activity and is expected to be an effective therapeutic drug for hepatitis C disease . Therefore, the future research direction may focus on the development of benzofuran compounds as potential therapeutic agents for various diseases.
Propiedades
IUPAC Name |
2-(7-methoxy-1-benzofuran-3-yl)acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O4/c1-14-9-4-2-3-8-7(5-10(12)13)6-15-11(8)9/h2-4,6H,5H2,1H3,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YECIFNKYUBNXQR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC=C2CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(7-Methoxy-1-benzofuran-3-yl)acetic acid | |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-(2-(dimethylamino)-4,6-dimethylpyrimidin-5-yl)urea](/img/structure/B2479808.png)
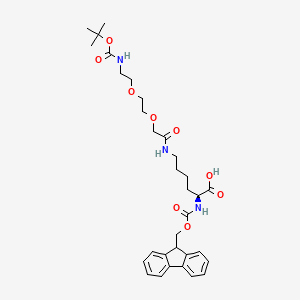
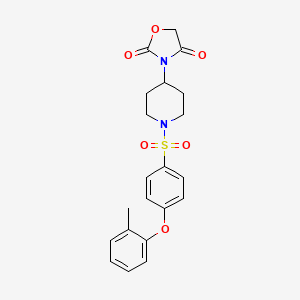
![N-[3-Acetyl-6-(3-methylbutyl)-7-oxospiro[1,3,4-thiadiazoline-2,3'-indoline]-5-yl]acetamide](/img/structure/B2479817.png)
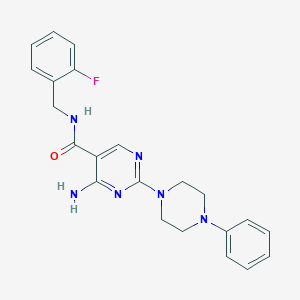
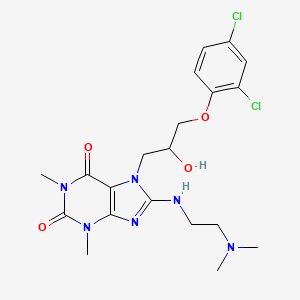
![5-amino-2-[(6-chloropyridin-3-yl)carbonyl]-1,2-oxazol-3(2H)-one](/img/structure/B2479820.png)
![N-[cyano(thiophen-3-yl)methyl]-2-(3,5-dimethyl-1H-pyrazol-1-yl)propanamide](/img/structure/B2479821.png)
![N-(2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-fluorobenzamide](/img/structure/B2479822.png)
![2-chloro-6-fluoro-N-(2-(2-(o-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide](/img/structure/B2479823.png)
![Lithium [1,2,4]triazolo[4,3-A]pyridine-3-carboxylate](/img/structure/B2479825.png)
